molecular formula C15H15NO3 B14213674 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one CAS No. 828277-17-4

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one

Katalognummer: B14213674
CAS-Nummer: 828277-17-4
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: UNINJLQNVFHZHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxymethyl, methyl, and prop-2-ynoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methoxymethyl chloride, prop-2-ynyl bromide, and various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.

Wirkmechanismus

The mechanism of action of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

828277-17-4

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H15NO3/c1-4-5-19-14-8-13-12(6-10(14)2)11(9-18-3)7-15(17)16-13/h1,6-8H,5,9H2,2-3H3,(H,16,17)

InChI-Schlüssel

UNINJLQNVFHZHA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1OCC#C)NC(=O)C=C2COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.